Cas no 1219956-79-2 (3-Pyrrolidinyl 2-chloroacetate hydrochloride)
3-Pyrrolidinyl 2-chloroacetate hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 3-PYRROLIDINYL 2-CHLOROACETATE HYDROCHLORIDE
- pyrrolidin-3-yl 2-chloroacetate hydrochloride
- 3-Pyrrolidinyl 2-chloroacetate hydrochloride
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- Inchi: 1S/C6H10ClNO2.ClH/c7-3-6(9)10-5-1-2-8-4-5;/h5,8H,1-4H2;1H
- InChI Key: WCIJOASVXJXMFC-UHFFFAOYSA-N
- SMILES: ClCC(=O)OC1CNCC1.Cl
Computed Properties
- Exact Mass: 199.017
- Monoisotopic Mass: 199.017
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 129
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.3
3-Pyrrolidinyl 2-chloroacetate hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P033750-125mg |
3-Pyrrolidinyl 2-chloroacetate hydrochloride |
1219956-79-2 | 125mg |
$ 230.00 | 2022-06-02 | ||
| TRC | P033750-250mg |
3-Pyrrolidinyl 2-chloroacetate hydrochloride |
1219956-79-2 | 250mg |
$ 375.00 | 2022-06-02 |
3-Pyrrolidinyl 2-chloroacetate hydrochloride Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on 3-Pyrrolidinyl 2-chloroacetate hydrochloride
3-Pyrrolidinyl 2-chloroacetate hydrochloride: A Comprehensive Overview
3-Pyrrolidinyl 2-chloroacetate hydrochloride (CAS No. 1219956-79-2) is a chemical compound that has garnered significant attention in the fields of organic synthesis and pharmaceutical research. This compound, with its unique structure, plays a pivotal role in the development of various bioactive molecules and intermediates. The pyrrolidine ring and the chloroacetic acid moiety are key structural elements that contribute to its versatile reactivity and applications.
Recent studies have highlighted the importance of 3-pyrrolidinyl 2-chloroacetate hydrochloride in the synthesis of peptide-based drugs and bioactive compounds. The compound's ability to act as a reactive intermediate has made it a valuable tool in medicinal chemistry. Researchers have explored its potential in designing novel therapeutic agents, particularly in the areas of oncology and neurodegenerative diseases.
The pyrrolidine ring in this compound is known for its stability and flexibility, making it an ideal scaffold for various chemical transformations. The chloroacetic acid group, on the other hand, introduces reactivity that enables the formation of diverse functional groups. This combination allows for the creation of complex molecular architectures, which are essential in drug discovery.
One of the most notable applications of 3-pyrrolidinyl 2-chloroacetate hydrochloride is its use as an intermediate in peptide synthesis. The compound's reactivity facilitates the formation of amide bonds, which are critical in constructing peptide chains. Recent advancements in solid-phase synthesis have further enhanced its utility, enabling researchers to streamline the production of bioactive peptides.
In addition to its role in peptide synthesis, 3-pyrrolidinyl 2-chloroacetate hydrochloride has also been employed in the development of enzyme inhibitors. By targeting specific enzymes involved in disease pathways, this compound has shown promise as a lead molecule for drug development. Studies have demonstrated its potential in inhibiting proteases and kinases, which are key players in various pathological processes.
The synthesis of 3-pyrrolidinyl 2-chloroacetate hydrochloride involves a series of well-established organic reactions. The process typically begins with the preparation of pyrrolidine derivatives, followed by chlorination and acetylation steps to introduce the desired functionality. Recent optimizations in these reaction conditions have improved yields and reduced production costs, making this compound more accessible for large-scale applications.
From an environmental perspective, researchers have also investigated the biodegradation and toxicity profiles of 3-pyrrolidinyl 2-chloroacetate hydrochloride. These studies are crucial for ensuring sustainable practices in chemical manufacturing and minimizing ecological impacts. Preliminary findings suggest that the compound exhibits moderate biodegradability under aerobic conditions, though further research is needed to fully understand its environmental fate.
In conclusion, 3-pyrrolidinyl 2-chloroacetate hydrochloride (CAS No. 1219956-79-2) is a versatile compound with significant potential in organic synthesis and pharmaceutical research. Its unique structure and reactivity make it an invaluable tool for designing novel bioactive molecules. As research continues to uncover new applications and optimize synthetic methods, this compound will undoubtedly play a critical role in advancing drug discovery and development.
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